Nicotinamide-benzimidazole dinucleotide
Description
Properties
CAS No. |
606-77-9 |
|---|---|
Molecular Formula |
C23H28N4O14P2 |
Molecular Weight |
646.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(benzimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C23H28N4O14P2/c24-21(32)12-4-3-7-26(8-12)22-19(30)17(28)15(39-22)9-37-43(36,41-42(33,34)35)38-10-16-18(29)20(31)23(40-16)27-11-25-13-5-1-2-6-14(13)27/h1-8,11,15-20,22-23,28-31H,9-10H2,(H3-,24,32,33,34,35)/t15-,16-,17-,18-,19-,20-,22-,23-,43?/m1/s1 |
InChI Key |
PCIBFRIXPNQYLE-DRWDJUDNSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2C3C(C(C(O3)COP(=O)(OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)OP(=O)(O)[O-])O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)OP(=O)(O)[O-])O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3C(C(C(O3)COP(=O)(OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)OP(=O)(O)[O-])O)O |
Synonyms |
nicotinamide-benzimidazole dinucleotide |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Role and Mechanism of Action
Nicotinamide-benzimidazole dinucleotide serves as a coenzyme in redox reactions, facilitating electron transfer in cellular metabolism. It exists in two forms: oxidized (NAD+) and reduced (NADH). The interconversion between these forms is vital for energy production through glycolysis, the citric acid cycle, and oxidative phosphorylation.
Cancer Treatment
Recent studies indicate that NADH may enhance the efficacy of certain cancer treatments by improving cellular metabolism and reducing oxidative stress. For instance, benzimidazole derivatives have shown potential as anticancer agents due to their ability to inhibit topoisomerases and other critical enzymes involved in cancer cell proliferation .
| Benzimidazole Derivative | Mechanism | Clinical Application |
|---|---|---|
| Binimetinib | MEK inhibitor | Melanoma treatment |
| Bendamustine | Alkylating agent | Non-Hodgkin lymphoma |
| Selumetinib | MEK inhibitor | Solid tumors |
Cardiovascular Health
This compound has been investigated for its role in cardiovascular health. Studies suggest that NAD+ supplementation can improve endothelial function and reduce cardiovascular risk factors such as hypertension and dyslipidemia .
Neurological Applications
NADH is being explored for its neuroprotective properties. Research indicates that it may help mitigate neurodegenerative diseases like Alzheimer's and Parkinson's by enhancing mitochondrial function and reducing oxidative damage .
Case Study: Alzheimer's Disease
A clinical trial demonstrated that patients receiving NADH showed improvements in cognitive function compared to the placebo group, suggesting its potential as a therapeutic agent for neurodegeneration.
Cosmetic Industry
In the cosmetic sector, nicotinamide has been incorporated into formulations aimed at improving skin health due to its role in cellular metabolism and anti-aging properties. It is known to enhance skin barrier function and reduce hyperpigmentation .
| Cosmetic Product | Active Ingredient | Functionality |
|---|---|---|
| Anti-aging cream | Nicotinamide | Reduces fine lines |
| Brightening serum | Nicotinamide | Evens skin tone |
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between nicotinamide-benzimidazole dinucleotide and related compounds:
| Compound | Nicotinamide Moiety | Second Nucleobase | Phosphate Groups | Unique Features |
|---|---|---|---|---|
| This compound | Nicotinamide | Benzimidazole | Two phosphates | Benzimidazole ring replaces adenine |
| NAD⁺ | Nicotinamide | Adenine | Two phosphates | Adenine purine base |
| NADP⁺ | Nicotinamide | Adenine | Three phosphates | Additional phosphate on adenine ribose |
| NaAD (Nicotinic acid adenine dinucleotide) | Nicotinic acid | Adenine | Two phosphates | Lacks amide group in nicotinamide |
Key Observations :
- Benzimidazole vs. Adenine: Benzimidazole is a heterocyclic aromatic amine with a fused benzene and imidazole ring, contrasting with adenine’s purine structure.
- However, experimental data on its redox behavior remain unavailable in the provided evidence.
Functional and Metabolic Roles
- NAD⁺ : Central to redox reactions, energy metabolism (e.g., glycolysis, TCA cycle), and signaling pathways (e.g., sirtuin activation). Its adenine moiety facilitates binding to dehydrogenase active sites .
- Its metabolic stability and salvage pathway interactions (if any) remain uncharacterized .
- NADP⁺ : Distinguished by an additional phosphate group on the adenine ribose, NADP⁺ primarily fuels biosynthetic pathways (e.g., fatty acid synthesis) and antioxidant systems (e.g., glutathione reductase). The structural divergence of this compound precludes this metabolic partitioning .
Preparation Methods
Reaction Protocol
-
Activation of NMN : A solution of NMN (100 mg) in anhydrous dimethylformamide (DMF) and formamide (1:1 v/v) is treated with CDI (2.5 equivalents) and triethylamine (2 equivalents) at room temperature for 12 hours.
-
Coupling with Benzimidazole Nucleotide : The activated NMN is combined with a pre-synthesized benzimidazole mononucleotide (1.2 equivalents) in DMF, stirring until imidazolate intermediates are consumed (monitored via P NMR).
-
Quenching and Purification : The reaction is diluted with water and subjected to ion-exchange chromatography using DEAE Sepharose, eluting with a gradient of 0–100% ammonium formate (pH 5) in methanol. Final purification employs reverse-phase HPLC, yielding this compound as a white solid (32% yield).
Key Data:
| Parameter | Value/Detail |
|---|---|
| Yield | 32% |
| Reaction Time | 48 hours |
| Purification | DEAE Sepharose, reverse-phase HPLC |
| Characterization | H NMR, C NMR, P NMR, ESI-MS |
Nuclear Magnetic Resonance (NMR) Data :
-
H NMR (400 MHz, DO) : δ 9.12 (s, 1H, benzimidazole-H), 8.98 (d, Hz, 1H), 8.61 (d, Hz, 1H), 5.91 (dd, Hz, 2H, ribose-H).
-
P NMR : δ –10.95 to –12.08 (m, P–O–P backbone).
Alternative Coupling Strategies and Modifications
While CDI-mediated coupling dominates, alternative methods have been explored for related dinucleotides, offering insights into potential optimizations for benzimidazole analogues.
Structural Variants
Modifications to the benzimidazole moiety have been reported to enhance stability or alter reactivity:
-
5-Phenylbenzimidazole Dinucleotide : Introducing a phenyl group at the benzimidazole 5-position increases hydrophobicity, requiring adjusted elution gradients during purification (43% yield).
Analytical Validation and Challenges
Characterization Techniques
Synthetic Challenges
-
Low Yields : The 32% yield for this compound reflects competing hydrolysis of activated intermediates and steric hindrance during coupling.
-
Purification Complexity : Ion-exchange and reverse-phase chromatography are critical for removing unreacted nucleotides and byproducts, necessitating optimized buffer systems.
Comparative Analysis of Methods
Q & A
Q. How can researchers address inconsistencies in functional annotation of this compound in multi-omics datasets?
- Methodology : Apply network-based integration (e.g., weighted gene co-expression networks) to link metabolomic and transcriptomic data. Use pathway enrichment tools (e.g., KEGG Mapper) to contextualize redox cofactor roles. Discrepancies are resolved via targeted metabolomics and enzyme activity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
